molecular formula C14H14O2 B3203958 2-(Benzyloxy)-4-methylphenol CAS No. 1025708-75-1

2-(Benzyloxy)-4-methylphenol

Cat. No.: B3203958
CAS No.: 1025708-75-1
M. Wt: 214.26 g/mol
InChI Key: NSPFJNSHEVHBJV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methylphenol is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetone, and the mixture is heated to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzyl ether group can be reduced to yield the corresponding phenol and toluene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Phenol and toluene.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methylphenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other biological molecules. The benzyl ether group can also undergo cleavage, releasing benzyl alcohol and the corresponding phenol, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-methylphenol is unique due to the presence of both the benzyl ether and methyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in multiple scientific disciplines.

Properties

IUPAC Name

4-methyl-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPFJNSHEVHBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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